molecular formula C10H9N3O3 B11889416 2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid CAS No. 1246966-81-3

2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid

Cat. No.: B11889416
CAS No.: 1246966-81-3
M. Wt: 219.20 g/mol
InChI Key: BXQNVUCXYKRVRE-UHFFFAOYSA-N
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Description

2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high efficiency and cost-effectiveness. The choice of method depends on the desired scale of production and the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • Indole-3-acetic acid

Comparison

2-Amino-3-carbamoyl-1H-indole-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1246966-81-3

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-3-carbamoyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c11-8-7(9(12)14)5-2-1-4(10(15)16)3-6(5)13-8/h1-3,13H,11H2,(H2,12,14)(H,15,16)

InChI Key

BXQNVUCXYKRVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2C(=O)N)N

Origin of Product

United States

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